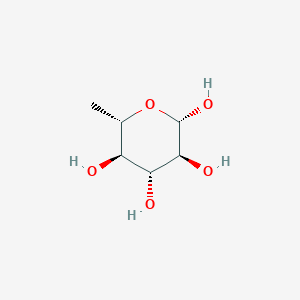

6-Deoxy-beta-L-glucopyranose

Description

Contextualization within the Landscape of Rare Deoxyhexoses

Monosaccharides are broadly classified based on their number of carbon atoms, with hexoses containing six carbons being the most prevalent in nature, such as D-glucose, D-galactose, and D-mannose. tandfonline.comwikipedia.org A further classification, deoxy sugars, are carbohydrates where a hydroxyl group has been replaced by a hydrogen atom. wikipedia.org When this modification occurs at the C-6 position of a hexose, the resulting compound is a 6-deoxyhexose.

While some 6-deoxyhexoses like L-rhamnose (6-deoxy-L-mannose) and L-fucose (6-deoxy-L-galactose) are relatively common components of bacterial and plant polysaccharides, 6-deoxy-L-glucopyranose is considered a rare sugar. wikipedia.orggoogle.com The term "rare sugar" refers to monosaccharides that exist in limited quantities in nature. tandfonline.commdpi.com The rarity of these sugars often stems from the highly specific enzymatic pathways required for their synthesis. 6-Deoxy-L-glucopyranose is found as a structural component of the O-specific polysaccharides (O-antigens) in the lipopolysaccharide (LPS) of certain Gram-negative bacteria, such as Yersinia pseudotuberculosis serotype O:12 and Providencia stuartii. google.comnih.govoup.com It is also a constituent of biologically active natural products, including the potent antitumor agent Apoptolidin A. google.com

The presence of these rare sugars on bacterial surfaces plays a crucial role in the interaction between the microbe and its environment, including interactions with the host immune system. acs.org The structural diversity endowed by rare sugars like L-quinovose allows for a vast array of distinct glycan structures that are not found in mammals, making them important targets for research in diagnostics and vaccine development. researchgate.netresearchgate.net

Table 1. A comparative overview of 6-Deoxy-beta-L-glucopyranose and other representative hexoses, highlighting its status as a rare sugar.

Stereochemical Significance of L-Configuration in Glycobiology

The distinction between D- and L-sugars is fundamental to carbohydrate chemistry and biology. This stereochemical designation is based on the configuration of the chiral center furthest from the anomeric carbon, with its hydroxyl group compared to D- or L-glyceraldehyde. units.itoup.com While the vast majority of naturally occurring sugars are in the D-form, L-sugars represent a fascinating exception. wikipedia.orgnumberanalytics.com The "unnatural" L-configuration has profound implications for biological recognition and function.

Biological systems, particularly enzymes and protein receptors, exhibit a high degree of stereospecificity. numberanalytics.comnumberanalytics.com Most metabolic pathways are tailored to process D-sugars, meaning L-sugars are often not metabolized or are handled by entirely different enzymatic machinery. numberanalytics.comcdnsciencepub.com This stereochemical specificity is a cornerstone of molecular recognition in glycobiology. The precise three-dimensional arrangement of hydroxyl groups on a sugar ring is critical for its interaction with carbohydrate-binding proteins (lectins), antibodies, and enzymes. researchgate.netnih.govnih.gov

The L-configuration of sugars like 6-deoxy-L-glucopyranose, when incorporated into cell surface glycoconjugates of bacteria, creates unique epitopes that can be recognized by the host's immune system. acs.org These structures are fundamentally different from the host's own "self" glycans, which are predominantly composed of D-sugars. Therefore, the study of L-sugars and their interactions is crucial for understanding host-pathogen interactions, immune responses, and the structural basis of antigenicity. numberanalytics.comnumberanalytics.com Researchers utilize L-sugars as molecular probes to investigate the specificity of enzymes and the nature of carbohydrate-protein interactions that govern cellular communication and signaling. numberanalytics.comnumberanalytics.com

Historical and Contemporary Academic Research Trajectories for this compound

The study of 6-deoxy-L-glucopyranose has evolved from early efforts in isolation and chemical synthesis to modern investigations into its complex biosynthesis and function in biological systems.

Historically, the synthesis of rare L-sugars was a significant challenge in organic chemistry. One of the earliest preparations of crystalline 6-deoxy-L-glucose was reported in the mid-20th century, often involving multi-step chemical transformations from more abundant sugars. These foundational studies were crucial for confirming the structure of the monosaccharide and enabling further biological investigation.

Contemporary research has advanced significantly, focusing on more efficient and stereoselective synthetic methods. Modern organic synthesis provides routes to access not just 6-deoxy-L-glucopyranose but all eight isomers of 6-deoxy-L-hexose from common starting materials like L-rhamnose, employing strategies like regioselective protection and stereochemical inversion. acs.orgacs.org

In parallel, the field of biotechnology has opened new avenues for production. Enzymatic synthesis has emerged as a powerful alternative to purely chemical methods. tandfonline.com Research has demonstrated the production of 6-deoxy-L-glucose from L-rhamnose using a series of enzymatic reactions, including isomerization and epimerization steps. tandfonline.comnih.gov These biocatalytic approaches can offer high specificity and milder reaction conditions.

A major focus of current research is the elucidation of the biosynthetic pathways that produce nucleotide-activated forms of 6-deoxy-L-glucopyranose in bacteria. For example, in Vibrio cholerae, UDP-2-acetamido-L-quinovose (the N-acetylated form) is synthesized from UDP-D-N-acetylglucosamine via a series of enzymatic steps including dehydration, reduction, and epimerization. nih.govportlandpress.comscispace.com In Yersinia pseudotuberculosis, a pathway for the synthesis of GDP-L-quinovose has been proposed, extending from the known pathway for GDP-L-fucose and involving a novel 4-epimerase. nih.govoup.com These activated sugar-nucleotides are the donor substrates used by glycosyltransferases to incorporate the rare sugar into the growing polysaccharide chains of O-antigens. worktribe.comnih.gov Understanding these pathways is not only academically important but also provides targets for potential antimicrobial agents.

Table 2. Physicochemical properties of this compound. Data sourced from predictive models. chemsrc.comnih.gov

Properties

CAS No. |

71116-61-5 |

|---|---|

Molecular Formula |

C6H12O5 |

Molecular Weight |

164.16 g/mol |

IUPAC Name |

(2S,3S,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3-,4+,5-,6-/m0/s1 |

InChI Key |

SHZGCJCMOBCMKK-QYESYBIKSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)O)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Biological Distribution of 6 Deoxy Beta L Glucopyranose

Prevalence in Bacterial Glycoconjugates and Cell Surface Polysaccharides

6-Deoxy-beta-L-glucopyranose, also known as L-quinovose, is a notable constituent of various bacterial glycoconjugates, which are complex carbohydrates linked to other chemical species. These structures are often found on the cell surface and play a critical role in the interaction of bacteria with their environment, including host organisms.

Integration into Lipopolysaccharides (LPS) and Extracellular Polysaccharides (EPS)

Deoxysugars, including this compound, are frequently integrated into the lipopolysaccharides (LPS) and extracellular polysaccharides (EPS) of bacteria. LPS are major components of the outer membrane of Gram-negative bacteria, contributing to the structural integrity of the cell and acting as a barrier against harmful substances. nih.govwikipedia.orgmdpi.com The polysaccharide portion of LPS, known as the O-antigen, is highly variable and exposed on the cell surface, making it a primary target for the host immune system. nih.govresearchgate.net The incorporation of rare sugars like 6-deoxysugars into the O-antigen is a key strategy used by bacteria to generate antigenic diversity. nih.govmdpi.com

EPS, on the other hand, are polysaccharides secreted by bacteria into the surrounding environment. These polymers are involved in various functions, including biofilm formation, adhesion to surfaces, and protection against environmental stresses. The presence of 6-deoxysugars in EPS contributes to the structural and functional diversity of these protective layers. nih.gov

Identification in Specific Pathogenic Microorganisms (e.g., Yersinia pseudotuberculosis, Actinobacillus actinomycetemcomitans)

Detailed structural analyses have identified 6-deoxysugars in the cell surface polysaccharides of several pathogenic bacteria.

Yersinia pseudotuberculosis : The O-specific polysaccharide of Yersinia pseudotuberculosis serotype O12 contains the rare sugar 6-deoxy-L-glucopyranose (L-quinovose). nih.govnih.govhelsinki.fi This sugar is a key component of the main chain of the O-antigen, which is a major virulence factor for this bacterium. nih.govnih.gov

Actinobacillus actinomycetemcomitans : While not containing this compound, the serotype-specific polysaccharide antigens of Actinobacillus actinomycetemcomitans highlight the importance of related 6-deoxysugars in this species. Specifically, the serotype c antigen is composed of 6-deoxy-L-talose, another L-configured 6-deoxysugar. nih.govnih.govresearchgate.net The serotype a antigen is composed of its enantiomer, 6-deoxy-D-talose. nih.gov These findings underscore the prevalence and serotype-defining role of 6-deoxysugars within this pathogenic species.

| Microorganism | Serotype | Specific 6-Deoxysugar Found | Location |

| Yersinia pseudotuberculosis | O12 | 6-deoxy-L-glucopyranose (L-quinovose) | O-specific polysaccharide (LPS) |

| Actinobacillus actinomycetemcomitans | c | 6-deoxy-L-talose | Serotype-specific polysaccharide antigen |

| Actinobacillus actinomycetemcomitans | a | 6-deoxy-D-talose | Serotype-specific polysaccharide antigen |

Role in Bacterial Glycan Diversity and Antigenicity

The incorporation of 6-deoxysugars such as this compound into bacterial cell surface glycans is a significant factor in generating structural and antigenic diversity. nih.govnih.gov By modifying the sugar composition of their LPS and EPS, bacteria can alter their surface properties, which can have profound effects on their interactions with the host.

The O-antigen of LPS is a major immunodominant antigen, meaning it is a primary target for the host's immune response. nih.govnih.gov The presence of unusual sugars like 6-deoxy-L-glucose creates unique epitopes that can be recognized by the host's antibodies. This diversity in O-antigen structure, driven by the inclusion of various sugars, allows bacteria to evade the host immune system. A host that has developed immunity to one serotype may not be able to recognize and neutralize a different serotype with a modified O-antigen. This antigenic variation is a key strategy for bacterial survival and pathogenesis. nih.govsemanticscholar.org

The biosynthesis of these rare sugars involves specialized enzymatic pathways, and the genes responsible for these pathways are often located in specific gene clusters that can be horizontally transferred between bacteria, further contributing to the spread of antigenic diversity. nih.govnih.gov

Presence in Plant Metabolism and Secondary Metabolites

In the plant kingdom, 6-deoxysugars are found as components of various secondary metabolites, which are organic compounds not directly involved in the normal growth, development, or reproduction of the organism. These compounds often have important ecological functions, including defense against herbivores, pathogens, and environmental stresses.

Constituent of Plant Glycosides and Glycoconjugates

This compound can be found as a sugar moiety in plant glycosides. Glycosides are compounds in which a sugar molecule is bonded to another functional group via a glycosidic bond. The attachment of sugars can modify the properties of the parent molecule, such as its solubility, stability, and biological activity. While the presence of this compound is less common than other sugars like glucose, it is a constituent of certain specialized plant compounds. For instance, some cardiac glycosides, a class of naturally occurring drugs used to treat heart conditions, contain deoxysugars in their glycone (sugar) portion, which influences their pharmacological activity. wikipedia.orgnih.govnih.govyoutube.comsemanticscholar.org

Involvement in the Biosynthesis of Bioactive Natural Products (e.g., antibiotics, antifungals)

The incorporation of deoxysugars is a key feature in the biosynthesis of a wide array of bioactive natural products, including some with antibiotic and antifungal properties. nih.govusab-tm.ronih.govresearchgate.net The sugar components of these molecules are often crucial for their biological activity. While specific examples of antibiotics and antifungals from plants containing this compound are not as extensively documented as in bacteria, the general principle of deoxysugars contributing to bioactivity is well-established. The removal or alteration of these sugar moieties can significantly reduce or eliminate the therapeutic effects of the parent compound. nih.gov For example, the natural product penta-O-galloyl-β-d-glucose has demonstrated potent antifungal activity against drug-resistant Candida species. Although this compound is a glucose derivative and not a 6-deoxysugar, it highlights the importance of sugar structures in the bioactivity of plant-derived compounds.

| Compound Class | Role of 6-Deoxysugar Moiety |

| Plant Glycosides | Influences solubility, stability, and pharmacological properties. |

| Bioactive Natural Products (general) | Often essential for the compound's antibiotic or antifungal activity. |

Occurrence in Invertebrate Systems and Comparative Glycobiology

6-Deoxy-β-L-glucopyranose, more commonly known as L-fucose, is a ubiquitous monosaccharide found across a vast range of invertebrate species. Its presence is not merely incidental; it plays a crucial role in a variety of biological processes, from fertilization to immune responses. The structural diversity of fucosylated glycans in invertebrates is extensive and often displays significant differences when compared to vertebrate glycobiology.

In many invertebrates, L-fucose is a key component of both N-linked and O-linked glycans, as well as glycolipids. It is often found as a terminal modification on glycan chains, a position that is critical for its role in molecular recognition events.

One of the most well-documented roles of 6-Deoxy-β-L-glucopyranose in invertebrates is in the process of fertilization, particularly in sperm-egg recognition. In the tunicate Ciona intestinalis, fucose residues on the vitelline coat of the oocyte are essential for sperm binding. Similarly, in the freshwater bivalve mollusk Unio elongatulus, α(1,2)-fucosylated glycoepitopes on a 273 kDa glycoprotein (B1211001) (gp273) in the egg coat are critical for sperm interaction.

The structural context of L-fucose in invertebrate glycans is remarkably diverse and often species-specific. For instance, the model nematode Caenorhabditis elegans exhibits an exceptionally complex N-glycome with up to five fucose residues per glycan structure, featuring a variety of linkages. nih.gov These include core α1,3- and α1,6-fucosylation of the proximal N-acetylglucosamine (GlcNAc), α1,3-fucosylation of the distal core GlcNAc, and further fucosylation on a bisecting galactose. nih.gov The biosynthesis of these complex structures involves a suite of specific fucosyltransferases, such as FUT-1, FUT-6, and FUT-8. nih.gov

In the fruit fly Drosophila melanogaster, both N- and O-linked fucosylated glycans are present. nih.govnih.gov Notably, a significant portion of its N-glycans are fucosylated. imrpress.com O-fucosylation is particularly important for the function of the Notch receptor, a key protein in developmental signaling pathways. nih.govnih.gov A novel glucuronylated O-fucose trisaccharide, GlcNAcβ1-3(GlcAβ1-4)fucitol, has been identified in Drosophila embryos, highlighting the unique glycan structures that can be found in invertebrates. nih.gov

The parasitic flatworm Schistosoma mansoni expresses a variety of fucosylated antigens that are crucial for its interaction with the host's immune system. nih.gov These include Lewis x (Lex), pseudo-Lewis Y (pseudo_Ley), and various fucosylated lacto-N-diacetylglucosamine (LDN) structures. nih.gov The expression of these fucosylated glycans is often stage-specific, indicating their importance throughout the parasite's life cycle. nih.gov

Marine invertebrates also present a rich source of unique fucosylated glycans. For example, sea cucumbers are known to produce a unique glycosaminoglycan called fucosylated chondroitin (B13769445) sulfate (B86663) (FCS). nih.govoup.com This molecule consists of a chondroitin sulfate backbone with branches of sulfated fucose residues. oup.com The structure of these fucose branches can vary between different species of sea cucumbers. oup.com In the mollusk Mytilus edulis, anomalous N-glycan structures with an internal fucose branched to glucuronic acid and N-acetylglucosamine residues have been identified in the extrapallial fluid, suggesting a role in shell formation. acs.org

From a comparative glycobiology perspective, several key differences in fucosylation patterns exist between invertebrates and vertebrates. While core α1,6-fucosylation is a conserved feature in many animals, invertebrates often exhibit additional core α1,3-fucosylation, a modification that is generally absent in vertebrates. nih.gov The presence of difucosylated cores (both α1,3- and α1,6-fucose on the proximal GlcNAc) is another characteristic feature of many invertebrate N-glycans. nih.gov Furthermore, while vertebrates extensively utilize sialic acids as terminal glycan modifications, this is rare in most invertebrates. Instead, fucosylation often plays a more prominent terminal capping role in these organisms. The abundance and complexity of O-linked fucosylated glycans also appear to differ, with a seemingly lower abundance in invertebrates compared to the extensive mucin-type O-glycosylation seen in vertebrates. nih.gov

The following tables provide a summary of some of the known 6-Deoxy-β-L-glucopyranose-containing glycan structures found in various invertebrate species.

Table 1: Fucosylated N-Glycans in Invertebrates

| Species | Glycan Structure/Motif | Biological Context |

| Caenorhabditis elegans | Core α1,3-fucosylation | N-glycan core |

| Core α1,6-fucosylation | N-glycan core | |

| Distal core α1,3-fucosylation | N-glycan core | |

| Fucosylated bisecting galactose | N-glycan core | |

| Drosophila melanogaster | Core α1,3-fucosylation | N-glycan core |

| Core α1,6-fucosylation | N-glycan core | |

| Schistosoma mansoni | Lewis x (Lex) | Glycoproteins and glycolipids |

| Fucosylated LacdiNAc (LDNF) | Glycoproteins and glycolipids | |

| Mytilus edulis | Internally branched fucose | N-glycans in extrapallial fluid |

Table 2: Fucosylated O-Glycans and Other Fucoconjugates in Invertebrates

| Species | Glycan Structure/Motif | Biological Context |

| Drosophila melanogaster | O-Fucose on EGF repeats | Notch signaling |

| GlcNAcβ1-3(GlcAβ1-4)fucitol | Embryonic O-glycome | |

| Unio elongatulus | α(1,2)-fucosylated glycoepitopes | Sperm-egg recognition |

| Sea cucumbers | Fucosylated chondroitin sulfate (FCS) | Extracellular matrix |

Biosynthetic Pathways and Enzymatic Mechanisms of 6 Deoxy L Glucopyranose

Specific Pathways Leading to 6-Deoxy-L-glucopyranose (L-Quinovose)

6-Deoxy-L-glucopyranose is also known as L-quinovose. While the biosynthesis of its D-enantiomer (D-quinovose) from TDP-4-keto-6-deoxy-D-glucose has been described, the pathway to L-quinovose is less characterized. researchgate.netnih.gov

Research suggests a potential pathway for the formation of GDP-6-deoxy-L-glucose (the activated form of L-quinovose) that branches from the well-established GDP-L-fucose biosynthetic pathway. oup.com In the de novo synthesis of GDP-L-fucose, the intermediate GDP-4-keto-6-deoxy-D-mannose is converted to GDP-4-keto-6-deoxy-L-galactose by a bifunctional 3,5-epimerase/4-reductase (GMER). oup.comnih.gov

It is proposed that this GDP-4-keto-6-deoxy-L-galactose intermediate can serve as a precursor to L-quinovose. oup.com This hypothesis is supported by chemical reduction experiments where treating GDP-4-keto-6-deoxy-L-galactose with sodium borohydride (B1222165) yields both GDP-L-fucose and GDP-6-deoxy-L-glucose. oup.com

The formation of L-quinovose from the GDP-L-fucose pathway would require specific enzymatic activities. Starting from the common precursor GDP-D-mannose, the steps would be:

Dehydration: GDP-D-mannose is converted to GDP-4-keto-6-deoxy-D-mannose by GDP-D-mannose 4,6-dehydratase (GMD). oup.com

Epimerization: The intermediate undergoes epimerization at C3 and C5 to yield GDP-4-keto-6-deoxy-L-galactose. This step is catalyzed by the epimerase domain of the bifunctional GMER enzyme. oup.com

Reduction: Instead of the reduction that forms L-fucose (6-deoxy-L-galactose), a different stereospecific reductase would be required to act on the C4-keto group of GDP-4-keto-6-deoxy-L-galactose to produce GDP-6-deoxy-L-glucose. This final reduction step determines the stereochemistry at the C4 position, distinguishing L-quinovose from L-fucose. oup.com

Biosynthesis of Related L-Deoxy Sugars (e.g., L-Rhamnose, L-Fucose, 6-Deoxy-L-Talose)

The biosynthetic strategies for 6-deoxyhexoses are conserved, with variations in the initial nucleotide sugar and the subsequent epimerization and reduction steps leading to a diversity of final products.

dTDP-L-Rhamnose Biosynthesis Pathway (RmlA-D enzymes)

The synthesis of dTDP-L-rhamnose from glucose-1-phosphate and deoxythymidine triphosphate (dTTP) is catalyzed by a quartet of enzymes: RmlA, RmlB, RmlC, and RmlD. nih.govfrontiersin.org This pathway is highly conserved across a wide range of bacteria. nih.gov

The inaugural step is catalyzed by RmlA (glucose-1-phosphate thymidylyltransferase), which facilitates the condensation of glucose-1-phosphate with dTTP to produce dTDP-D-glucose and pyrophosphate. nih.govwikipedia.org This reaction effectively transfers a deoxythymidine monophosphate (dTMP) group to glucose-1-phosphate. nih.gov

Next, RmlB (dTDP-D-glucose 4,6-dehydratase) acts on dTDP-D-glucose. frontiersin.org This enzyme catalyzes an oxidation at the C4 hydroxyl group, followed by a dehydration step, resulting in the formation of dTDP-4-keto-6-deoxy-D-glucose. nih.gov RmlB utilizes NAD+ as a cofactor for this transformation. frontiersin.orgresearchgate.net

The third enzyme in the sequence is RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase). RmlC performs a complex double epimerization at both the C3 and C5 positions of the sugar ring, converting dTDP-4-keto-6-deoxy-D-glucose into dTDP-4-keto-L-rhamnose. frontiersin.orgnih.gov

Finally, RmlD (dTDP-4-keto-L-rhamnose reductase) completes the pathway. frontiersin.org This enzyme reduces the keto group at the C4 position of dTDP-4-keto-L-rhamnose to a hydroxyl group, yielding the final product, dTDP-L-rhamnose. nih.gov

Common Enzymatic Intermediates

The sequential action of the RmlA-D enzymes generates key intermediates that are crucial for the progression of the biosynthetic pathway. The primary intermediates are:

dTDP-D-glucose : The product of the RmlA-catalyzed reaction and the substrate for RmlB.

dTDP-4-keto-6-deoxy-α-D-glucose : This intermediate is formed by the action of RmlB. frontiersin.org It serves as the substrate for the epimerase RmlC. The keto group at the C4 position and the deoxygenation at C6 are defining features of this molecule.

dTDP-4-keto-L-rhamnose : The product of the RmlC-catalyzed double epimerization and the substrate for the final reductase, RmlD.

Genetic Determinants and Gene Cluster Organization for 6-Deoxy-L-Glucopyranose Biosynthesis

The genes encoding the enzymes for dTDP-L-rhamnose biosynthesis are typically found clustered together on the bacterial chromosome.

Identification and Characterization of Genes Encoding Biosynthetic Enzymes

The genes responsible for the synthesis of dTDP-L-rhamnose are designated as rmlA, rmlB, rmlC, and rmlD, corresponding to the enzymes they encode. In many bacteria, these genes are organized into an operon, often referred to as the rml or rfb operon. khanacademy.orgacs.org This co-localization allows for the coordinated expression of all four enzymes required for the pathway. The order of the genes within the cluster can vary between different bacterial species.

Regulatory Mechanisms Governing Deoxysugar Production

The production of dTDP-L-rhamnose is tightly regulated to meet the metabolic needs of the cell. The primary mechanism of regulation is feedback inhibition. The final product of the pathway, dTDP-L-rhamnose, acts as an allosteric inhibitor of the first enzyme, RmlA. nih.govacs.org This inhibition is a crucial control point for the entire pathway. nih.gov

Binding of dTDP-L-rhamnose to a regulatory site on RmlA, distinct from the active site, induces a conformational change in the enzyme. nih.govnih.gov This change reduces the enzyme's affinity for its substrates, thereby slowing down the rate of dTDP-D-glucose production and, consequently, the entire pathway. nih.gov This feedback mechanism ensures that the cell does not expend energy and resources on producing excess dTDP-L-rhamnose when it is already abundant. Studies have shown that this inhibition can be both competitive and non-competitive. nih.gov

At the genetic level, the organization of the rml genes into an operon suggests that their expression is controlled by a single promoter, allowing for coordinated transcription. acs.org Transcriptional regulation in bacteria is a complex process involving various transcription factors that can activate or repress gene expression in response to environmental and cellular signals. frontiersin.org

Enzymatic Production from Precursor Sugars

Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis for producing rare sugars like 6-Deoxy-beta-L-glucopyranose. These biocatalytic processes often utilize a series of enzymes to perform specific transformations, starting from readily available sugars.

A well-established enzymatic route for the production of 6-deoxy-L-glucose begins with L-rhamnose. This process involves a cascade of enzymatic reactions, primarily utilizing isomerases and epimerases to alter the stereochemistry and functionality of the sugar backbone.

The synthesis pathway typically proceeds as follows:

Isomerization of L-Rhamnose: L-rhamnose isomerase (L-RhI) catalyzes the isomerization of L-rhamnose (6-deoxy-L-mannose) to L-rhamnulose (6-deoxy-L-fructose) nih.gov.

Epimerization to 6-Deoxy-L-psicose: In some pathways, a combination of L-rhamnose isomerase and D-tagatose 3-epimerase (DTE) is used to produce 6-deoxy-L-psicose from L-rhamnose nih.gov.

Conversion to L-Rhamnulose: The intermediate, 6-deoxy-L-psicose, can then be epimerized to L-rhamnulose using immobilized D-tagatose 3-epimerase tandfonline.com.

Final Isomerization to 6-Deoxy-L-glucose: Finally, D-arabinose isomerase (D-AI) is employed to convert L-rhamnulose into the target molecule, 6-deoxy-L-glucose researchgate.net.

| Starting Material | Enzyme(s) | Intermediate(s) | Final Product |

|---|---|---|---|

| L-Rhamnose | L-Rhamnose Isomerase | L-Rhamnulose | 6-Deoxy-L-glucose |

| L-Rhamnose | L-Rhamnose Isomerase, D-Tagatose 3-Epimerase | 6-Deoxy-L-psicose, L-Rhamnulose | |

| L-Rhamnulose | D-Arabinose Isomerase | - |

To enhance the efficiency of the enzymatic production of 6-deoxy-L-glucose, optimization of various reaction parameters is crucial. Key factors that are often fine-tuned include pH, temperature, enzyme concentration, and substrate concentration.

For the final conversion step of L-rhamnulose to 6-deoxy-L-glucose using D-arabinose isomerase, studies have identified optimal conditions. For instance, the reaction is typically carried out under alkaline conditions, at a pH of 9.0, and a temperature of 55°C tandfonline.com. The reaction mixture often includes a metal ion cofactor, such as MnCl₂, to enhance enzyme activity tandfonline.com.

One of the challenges in this biocatalytic process is the separation of the final product from the remaining substrates and intermediates due to their similar chemical properties. To improve purity, a strategy involving the use of microorganisms to selectively consume the remaining L-rhamnulose has been employed, which led to a production yield of 14.0% for purified 6-deoxy-L-glucose from L-rhamnulose broadinstitute.org.

| Parameter | Optimal Value |

|---|---|

| pH | 9.0 (alkaline) |

| Temperature | 55°C |

| Cofactor | MnCl₂ |

Chemical Synthesis from D-Glucose or L-Arabinose Derivatives

While enzymatic methods are advantageous in terms of selectivity, chemical synthesis provides a versatile alternative for producing 6-deoxy-L-glucopyranose and its analogues. These multi-step syntheses often start from abundant monosaccharides like D-glucose or L-arabinose and involve strategic manipulations of stereocenters and functional groups.

The chemical synthesis of L-sugars from their more common D-enantiomers is a significant challenge in carbohydrate chemistry. The conversion of D-glucose to L-glucose derivatives, which can then be further modified to 6-deoxy-L-glucose, requires a series of reactions to invert the stereochemistry at multiple chiral centers.

One reported approach for synthesizing L-glucose derivatives from D-glucose involves starting with a D-glucurono-1,5-lactone derivative researchgate.net. This multi-step process achieves the necessary chiral inversions to yield the L-configuration. The deoxygenation at the C-6 position is a critical step to convert a glucose derivative into a 6-deoxyglucose derivative. This is often accomplished through a series of reactions that may include:

Activation of the primary hydroxyl group: The C-6 hydroxyl group is typically converted into a good leaving group, such as a tosylate or mesylate.

Nucleophilic substitution: The activated group is then displaced by a hydride source, such as lithium aluminum hydride, to effect the deoxygenation.

Stereoselective reductions and epimerizations are key strategies in carbohydrate synthesis to control the stereochemistry of the final product. In the context of synthesizing 6-deoxy-L-glucopyranose, these techniques are crucial for establishing the correct configuration at each chiral center.

For instance, the synthesis of L-hexoses can be achieved through C-5 epimerization of D-hexose derivatives. This can be accomplished by creating a 5,6-unsaturated intermediate from a D-sugar, followed by a stereoselective hydroboration-oxidation reaction. This process effectively inverts the stereocenter at C-5, leading to the L-configuration.

Further modifications, such as C-4 epimerization, can be achieved through an oxidation-reduction sequence. The hydroxyl group at C-4 is first oxidized to a ketone, and then stereoselectively reduced to the desired epimer. The choice of reducing agent is critical for achieving high stereoselectivity in this step.

Synthesis of Structurally Modified 6-Deoxy-L-glucopyranose Derivatives

The synthesis of structurally modified 6-deoxy-L-glucopyranose derivatives is an active area of research, as these analogues can exhibit interesting biological activities. Modifications can be made at various positions of the sugar ring, including the introduction of different functional groups or the alteration of stereochemistry.

One example is the synthesis of 6-deoxy-6-thio-carboranyl D-glucoconjugates. This involves a multi-step chemical synthesis starting from methyl α-D-glucopyranoside. The key steps include the iodination of the C-6 position, followed by a nucleophilic substitution with a carborane thiol nih.gov.

Another area of interest is the synthesis of glycosides of 6-deoxy-L-glucose. Chemoenzymatic approaches can be employed, where a glycosyltransferase enzyme is used to couple 6-deoxy-L-glucose to another sugar or an aglycone. For example, enzymic synthesis has been used to produce 6-deoxy-α-D-glucopyranosyl-α-D-glucopyranoside nih.gov.

Furthermore, unusual sugars with modifications such as deoxygenation at other positions, or the introduction of amino or methylated groups, can be synthesized through a combination of chemical and enzymatic methods. These syntheses often involve the use of protected sugar intermediates to allow for regioselective modifications nih.gov.

Structural Biology and Glycoconjugate Research Involving 6 Deoxy Beta L Glucopyranose

Glycosidic Linkages and Conformations within Complex Glycans

The incorporation of 6-Deoxy-beta-L-glucopyranose into larger glycan structures is defined by the specific glycosidic linkages it forms and the resulting three-dimensional conformation. The pyranose ring of monosaccharides is not planar and typically adopts a stable chair conformation to minimize steric strain. For D-glucose, the 4C1 chair conformation is most stable, as it places most bulky substituents in the equatorial position uni-kiel.delibretexts.org. Conversely, for L-glucose, the mirror-image 1C4 conformation is the most stable. The deoxygenation at the C-6 position to form 6-Deoxy-L-glucopyranose does not alter this fundamental conformational preference.

| Structural Feature | Description | Significance |

|---|---|---|

| Ring Conformation | Predominantly adopts the 1C4 chair conformation. | Minimizes steric hindrance by placing most substituents in equatorial positions, providing a stable structural unit uni-kiel.delibretexts.org. |

| Glycosidic Linkage Conformation | Defined by φ and ψ torsion angles, typically favoring a syn arrangement. | Determines the overall 3D shape of the glycan chain and the accessibility of the sugar residue for protein binding nih.gov. |

Role in Glycan Structure-Function Relationships in Microbial Pathogenicity

6-Deoxyhexoses, including 6-Deoxy-L-glucopyranose and the more common L-rhamnose, are widespread and vital components of bacterial cell surface glycans. nih.govoup.com These sugars are integral to structures like lipopolysaccharides (LPS) in Gram-negative bacteria and cell wall polysaccharides (CWPs) in Gram-positive bacteria. oup.comnih.gov The presence of these sugars is often critical for bacterial survival, virulence, and interaction with the host environment. oup.com

In many Gram-positive pathogens, such as those in the genera Streptococcus and Enterococcus, rhamnose-containing CWPs can constitute a significant portion of the cell wall mass and are crucial for cell wall biogenesis and pathogenesis. nih.govoup.com The biosynthesis of these sugars proceeds through activated nucleotide sugar precursors, such as dTDP-L-rhamnose. oup.com The disruption of this biosynthetic pathway can severely impair bacterial fitness and virulence, making the enzymes involved attractive targets for new antibacterial therapies. oup.combiomedres.us The incorporation of 6-deoxy-L-sugars into cell surface glycans directly influences the structural integrity of the cell wall and mediates interactions with the host, including adhesion and evasion of the immune response. researchgate.net These glycans can be recognized by host pattern-recognition receptors, highlighting their importance in the host-pathogen interplay. nih.gov

Interactions with Carbohydrate-Binding Proteins (CBPs)

The recognition of specific glycan structures by carbohydrate-binding proteins (CBPs), such as lectins and antibodies, is a fundamental process in biology. 6-Deoxy-L-sugars, being rare in mammals but common in microbes, are often recognized by immune proteins. nih.govacs.org

Determining the binding specificity and affinity of CBPs for glycans containing this compound is key to understanding their biological function. While many CBPs recognize common sugars, a growing number are being identified that bind to rare prokaryotic sugars. For example, some glycosyltransferases exhibit promiscuity, being able to transfer not only their primary sugar but also other rare L-sugars, suggesting that some CBPs may also have broader or overlapping specificities. nih.govacs.org

The affinity of these interactions can be quantified using various biophysical techniques. While specific affinity data for this compound is not broadly documented, studies on related 6-deoxy sugars provide insight. For instance, lectins that bind L-rhamnose or L-fucose are well-characterized. The development of defined glycan ligands containing rare sugars is a powerful strategy for discovering and characterizing new CBPs with unique specificities. nih.gov

| Lectin | Abbreviation | Primary Specificity | Relevance |

|---|---|---|---|

| Aleuria aurantia Lectin | AAL | Binds fucose-containing glycans. | Recognizes a common 6-deoxyhexose, demonstrating CBP specificity for this class of sugars zbiotech.com. |

| Ulex europaeus Agglutinin I | UEA-I | Binds α-linked fucose. | Another example of a well-studied lectin binding a 6-deoxy sugar researchgate.net. |

| Pseudomonas aeruginosa Lectin II | PA-IIL | High affinity for L-fucose and L-rhamnose. | A bacterial lectin that recognizes 6-deoxy-L-sugars, involved in pathogenicity. |

The specific recognition of a glycan by a CBP is driven by a combination of molecular interactions within the protein's binding site. Hydrogen bonds between the sugar's hydroxyl groups and amino acid residues like Aspartic Acid and Asparagine are primary determinants of specificity. nih.gov

A key feature of 6-deoxy sugars is the replacement of the C-6 hydroxyl group with a hydrogen, creating a hydrophobic methyl group. This methyl group can participate in crucial hydrophobic or CH/π interactions with aromatic amino acid residues (e.g., Tryptophan, Tyrosine, Phenylalanine) in the CBP's binding pocket. nih.govmdpi.com This interaction often provides a significant contribution to the binding affinity and specificity, allowing proteins to distinguish 6-deoxy sugars from their hydroxylated counterparts. mdpi.com These precise recognition mechanisms are central to inter-species interactions, such as a host immune protein identifying a microbial glycan or a bacterial toxin binding to a host cell receptor. nih.gov

Glycan Array and Glycan Ligand Development for CBP Profiling

Glycan arrays have emerged as a powerful high-throughput technology for profiling the interactions of glycans with a wide range of CBPs, including antibodies, lectins, and even whole viruses. nih.govresearchgate.net These arrays consist of a library of different glycan structures immobilized on a solid surface, such as a glass slide. nih.gov

The development of synthetic methods, including chemoenzymatic strategies, has enabled the creation of defined glycan ligands containing rare sugars like this compound. nih.govacs.org These custom glycans can be printed onto arrays to create tools for specific research questions. For example, such arrays can be used to screen human serum for antibodies that recognize specific microbial glycan antigens. nih.gov This approach has been used to identify antibodies that bind to the O-antigens of pathogenic bacteria, which are often rich in deoxy L-sugars. nih.govacs.org By profiling the specificity of CBPs, glycan arrays provide critical insights into the molecular basis of immunity, host-pathogen interactions, and disease biomarkers. nih.gov

Advanced Analytical Methodologies for 6 Deoxy Beta L Glucopyranose Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Linkage Analysis

NMR spectroscopy is an unparalleled technique for the non-destructive and detailed structural elucidation of carbohydrates in solution and solid states. It provides critical information on the configuration of anomeric centers, the sequence of monosaccharides, the positions of glycosidic linkages, and the conformation of the carbohydrate backbone.

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, HMQC-COSY, HMQC-NOESY, HSQC-TOCSY, HMBC)

One-dimensional (1D) ¹H and ¹³C NMR spectra offer initial insights into the structure of 6-Deoxy-beta-L-glucopyranose. The ¹H NMR spectrum reveals the chemical environment of each proton, with the anomeric proton typically resonating in a distinct downfield region. The ¹³C NMR spectrum provides information on the number and type of carbon atoms present. Due to the inherent complexity and signal overlap in 1D spectra of carbohydrates, two-dimensional (2D) NMR techniques are indispensable for complete structural assignment. unina.itglobalsciencebooks.infosdsu.edu

Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are homonuclear correlation experiments that reveal proton-proton scalar couplings. COSY identifies protons that are directly coupled (typically over two or three bonds), allowing for the tracing of the proton network within a sugar ring. TOCSY extends this correlation to the entire spin system of a monosaccharide residue, from the anomeric proton to the protons of the deoxy group at C6. unina.itnih.gov

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are heteronuclear experiments that correlate protons with directly attached carbons (HSQC) or with carbons that are two or three bonds away (HMBC). HSQC is crucial for assigning the ¹³C resonances based on the already assigned proton signals. HMBC is particularly powerful for determining glycosidic linkages by observing correlations between the anomeric proton of one residue and the carbon of the aglycone of the adjacent residue. unina.itglobalsciencebooks.infonih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide information about the spatial proximity of protons. These experiments are vital for determining the conformation around the glycosidic linkage and for sequencing monosaccharides in oligosaccharides. researchgate.net

The following tables present typical ¹H and ¹³C NMR chemical shifts for a 6-deoxy-sugar, providing a reference for the characterization of this compound.

Table 1: ¹H NMR Chemical Shifts (ppm) for 6-Deoxy-altropyranose anomers in D₂O

| Proton | 6-Deoxy-α-D-altropyranose | 6-Deoxy-β-D-altropyranose |

|---|---|---|

| H-1 | 4.93 | 5.10 |

| H-2 | 3.81 | 3.65 |

| H-3 | 3.95 | 3.78 |

| H-4 | 3.72 | 3.55 |

| H-5 | 4.21 | 3.98 |

| H-6 | 1.23 | 1.24 |

Data adapted from a study on 6-deoxy-D-altrose. researchgate.net

Table 2: ¹³C NMR Chemical Shifts (ppm) for 6-Deoxy-altropyranose anomers in D₂O

| Carbon | 6-Deoxy-α-D-altropyranose | 6-Deoxy-β-D-altropyranose |

|---|---|---|

| C-1 | 94.50 | 95.96 |

| C-2 | 70.80 | 73.20 |

| C-3 | 70.50 | 72.80 |

| C-4 | 68.90 | 71.50 |

| C-5 | 66.80 | 69.50 |

| C-6 | 18.82 | 20.01 |

Data adapted from a study on 6-deoxy-D-altrose. researchgate.net

Solid-State NMR for Complex Glycoconjugates

For glycoconjugates that are insoluble or exist in a solid or semi-solid state, such as polysaccharides in plant cell walls, solid-state NMR (ssNMR) is a powerful analytical tool. ssNMR can provide information on the structure, dynamics, and interactions of these complex biomolecules in their native environment. For instance, ¹³C cross-polarization magic-angle spinning (CP-MAS) NMR has been used to study the composition and structure of complex polysaccharides like rhamnogalacturonan I, which contains a backbone of alternating rhamnose (a 6-deoxy-hexose) and galacturonic acid residues. mdpi.comnih.gov Furthermore, ¹¹B ssNMR has been employed to investigate the in-situ structure of the borate (B1201080) cross-linked rhamnogalacturonan II dimer in plant cell walls, demonstrating the presence of a borate-diol ester. nih.gov

Diffusion-Ordered Spectroscopy (DOSY) for Molecular Sizing

Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different molecules in a mixture based on their diffusion coefficients, which are related to their size and shape. nih.gov This method can be used to estimate the average molecular weight of polysaccharides in solution by creating a calibration curve with standards of known molecular weight. acs.orgvedomostincesmp.ruacs.orgnih.gov DOSY is particularly advantageous as it is non-invasive and can be performed on the same sample used for other NMR structural characterizations. acs.org

Mass Spectrometry (MS)-Based Glycomic and Glycoproteomic Approaches

Mass spectrometry has become an essential tool in glycomics and glycoproteomics due to its high sensitivity, speed, and ability to analyze complex mixtures. MS provides information on the molecular weight of glycans and glycoconjugates, their monosaccharide composition, and their sequence.

Soft Ionization Techniques (e.g., MALDI, ESI) for Intact Glycan Analysis

Soft ionization techniques are crucial for the analysis of intact glycans as they minimize fragmentation during the ionization process.

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a highly sensitive technique that is well-suited for the analysis of neutral and charged glycans. shimadzu.comnih.govnih.gov In MALDI-MS, the glycan sample is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules, typically as singly charged ions. shimadzu.com This technique is widely used for profiling the N-glycans released from glycoproteins. shimadzu.com

Electrospray Ionization (ESI) is another soft ionization technique that is particularly useful for analyzing glycans in solution, often coupled with liquid chromatography (LC). nsf.govnih.govresearchgate.net ESI typically produces multiply charged ions, which can be advantageous for analyzing large glycoconjugates on mass spectrometers with a limited mass-to-charge (m/z) range. nih.gov However, underivatized saccharides can exhibit poor sensitivity in ESI-MS due to the lack of easily ionizable sites. nsf.gov

Fragmentation Strategies for Structural Elucidation (e.g., Electron-Based Dissociation, UV Photodissociation)

Tandem mass spectrometry (MS/MS) is employed to fragment the ionized glycans, providing detailed structural information. The choice of fragmentation method significantly influences the type of information obtained.

Collision-Induced Dissociation (CID) is the most common fragmentation method, where precursor ions are fragmented by collision with an inert gas. researchgate.netspringernature.com CID of glycans typically results in the cleavage of glycosidic bonds, yielding B and Y ions that provide sequence information. nih.gov Cross-ring cleavages (A and X ions), which can provide linkage information, are generally less abundant in low-energy CID but can be enhanced by using metal-adducted glycans. nih.gov For deoxyhexose-containing glycans, a characteristic neutral loss corresponding to the deoxyhexose residue is often observed. researchgate.net

Electron-Based Dissociation (ExD) methods, such as Electron Capture Dissociation (ECD) and Electron Transfer Dissociation (ETD) , involve the transfer of an electron to a multiply charged precursor ion. technologynetworks.comsemanticscholar.org These techniques cause fragmentation of the peptide or glycan backbone while often preserving labile modifications like glycosylation. technologynetworks.comsemanticscholar.org ExD is particularly valuable for glycopeptide analysis as it can provide peptide sequence information and pinpoint the site of glycosylation. nih.gov In the analysis of metal-adducted glycans, ECD can induce both glycosidic and cross-ring cleavages, offering rich structural details. nih.gov

Ultraviolet Photodissociation (UVPD) utilizes high-energy photons to induce fragmentation. nih.gov UVPD can generate a wide range of fragment ions, including extensive cross-ring cleavages that are crucial for determining inter-saccharide linkages. nih.govnih.govresearchgate.net This technique has been successfully applied to the characterization of both N- and O-linked glycopeptides, enabling the simultaneous sequencing of the glycan and peptide portions. nih.govnih.gov

Table 3: Common Fragmentation Types in Glycan Mass Spectrometry

| Fragmentation Method | Primary Cleavage Type | Information Obtained |

|---|---|---|

| Collision-Induced Dissociation (CID) | Glycosidic bond | Monosaccharide sequence and branching |

| Electron Capture/Transfer Dissociation (ECD/ETD) | Backbone (peptide or glycan) | Site of glycosylation, peptide sequence, some linkage information |

| Ultraviolet Photodissociation (UVPD) | Glycosidic and cross-ring | Sequence, branching, and detailed linkage information |

Chromatographic and Electrophoretic Separation Techniques for Complex Mixtures

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and quantification of carbohydrates from complex mixtures. For this compound, several HPLC modes can be employed, with the choice depending on the sample matrix and the analytical goal.

Normal-Phase and Hydrophilic Interaction Liquid Chromatography (HILIC): These techniques are well-suited for the separation of polar compounds like monosaccharides. HILIC, in particular, utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. This allows for the retention and separation of carbohydrates based on their hydrophilicity.

Ion-Exchange Chromatography: At high pH, the hydroxyl groups of carbohydrates can be ionized, allowing for their separation on anion-exchange columns. Pulsed Amperometric Detection (PAD) is often coupled with high-pH anion-exchange chromatography (HPAEC) for the sensitive and direct detection of underivatized carbohydrates.

Reversed-Phase HPLC: While native monosaccharides are too polar for efficient retention on reversed-phase columns, derivatization with a hydrophobic chromophore or fluorophore enables their separation and sensitive detection by UV-Vis or fluorescence detectors. Common derivatizing agents include 1-phenyl-3-methyl-5-pyrazolone (PMP) and 2-aminobenzamide (B116534) (2-AB).

Quantification of this compound by HPLC is typically achieved by creating a calibration curve using pure standards. The area under the chromatographic peak is proportional to the concentration of the analyte. For accurate quantification, an internal standard is often used to correct for variations in sample injection and detector response.

Table 2: Typical HPLC Conditions for the Analysis of 6-Deoxyhexoses

This table provides an example of a common HPLC setup for the analysis of 6-deoxyhexoses, including the column type, mobile phase, and detection method. These conditions can be optimized for specific applications.

| Parameter | Condition |

|---|---|

| Column | Amide-based HILIC column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water gradient (e.g., 85:15 to 60:40) |

| Flow Rate | 1.0 mL/min |

| Temperature | 30 °C |

| Detection | Refractive Index (RI) or Evaporative Light Scattering (ELSD) for underivatized sugars; UV/Fluorescence after derivatization |

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate charged molecules in a narrow capillary. For the analysis of neutral carbohydrates like this compound, derivatization with a charged tag is necessary to impart electrophoretic mobility. Common derivatization strategies involve reductive amination with fluorescently labeled amines, such as 8-aminopyrene-1,3,6-trisulfonic acid (APTS).

The high efficiency of CE allows for the separation of closely related isomers with exceptional resolution. The separation is based on the charge-to-size ratio of the derivatized analytes. Even subtle differences in the structure of isomeric 6-deoxyhexoses can lead to different hydrodynamic radii and thus different migration times in the capillary.

CE offers several advantages for the analysis of this compound, including short analysis times, low sample and reagent consumption, and high separation efficiency. When coupled with a sensitive detection method like laser-induced fluorescence (LIF), CE can achieve very low limits of detection, making it suitable for the analysis of trace amounts of the compound in complex biological samples.

Table 3: Representative Capillary Electrophoresis Parameters for Labeled Monosaccharides

This table outlines typical experimental conditions for the analysis of fluorescently labeled monosaccharides by Capillary Electrophoresis, highlighting the high-resolution capabilities of this technique.

| Parameter | Condition |

|---|---|

| Capillary | Fused silica (B1680970) (e.g., 50 µm i.d., 50 cm total length) |

| Background Electrolyte | Borate buffer (e.g., 50 mM, pH 9.2) |

| Voltage | 20-30 kV |

| Temperature | 25 °C |

| Detection | Laser-Induced Fluorescence (LIF) after derivatization with a fluorophore (e.g., APTS) |

Prior to instrumental analysis, the enrichment and purification of this compound from complex matrices is often a critical step. Solid-Phase Extraction (SPE) is a widely used technique for this purpose. SPE utilizes a solid sorbent packed in a cartridge or well plate to selectively retain the analyte of interest while allowing interfering components to pass through.

For carbohydrate enrichment, graphitized carbon black (GCB) is a common SPE sorbent. GCB retains carbohydrates through hydrophobic and electronic interactions, allowing for the removal of salts and other polar impurities. The retained glycans can then be eluted with a solvent of appropriate polarity. Other SPE phases, such as those based on hydrophilic interactions, can also be employed.

Liquid-Phase Extraction (LPE) can also be used for the purification of carbohydrates, although it is generally less selective than SPE. LPE involves the partitioning of the analyte between two immiscible liquid phases. By carefully selecting the solvents, it is possible to enrich this compound in one phase while leaving impurities in the other.

These enrichment and purification strategies are essential for improving the sensitivity and selectivity of subsequent analytical methods like HPLC, CE, and MS, by reducing matrix effects and concentrating the analyte.

Integrated Analytical Platforms for Comprehensive Structural and Quantitative Analysis

The complexity of carbohydrate analysis often necessitates the integration of multiple analytical techniques to achieve a comprehensive understanding of the sample. Hyphenated systems that couple a separation technique with a powerful detection method, such as mass spectrometry, are particularly valuable for the analysis of this compound.

LC-MS (Liquid Chromatography-Mass Spectrometry): The coupling of HPLC with MS provides both retention time information from the chromatographic separation and mass information from the mass spectrometer. This combination is highly effective for the identification and quantification of this compound in complex mixtures. Tandem mass spectrometry (MS/MS) can be used to obtain fragment ions, which provide further structural information.

CE-MS (Capillary Electrophoresis-Mass Spectrometry): The high separation efficiency of CE combined with the sensitivity and specificity of MS makes CE-MS a powerful tool for the analysis of isomeric carbohydrates. The low flow rates of CE are well-suited for coupling with electrospray ionization (ESI), a common ionization source for MS.

LC-IMS-MS (Liquid Chromatography-Ion Mobility Spectrometry-Mass Spectrometry): This multi-dimensional platform offers the highest level of analytical detail. The initial separation by HPLC is followed by gas-phase separation of ions by IMS based on their shape and size, and finally, mass analysis by MS. This integrated approach allows for the resolution of complex mixtures of isomers and provides a wealth of information for the unambiguous identification and structural characterization of this compound.

These integrated platforms, by combining the strengths of different analytical techniques, provide a powerful and comprehensive approach to the structural and quantitative analysis of this compound in a variety of sample types.

Enzymatic Engineering and Metabolic Pathway Modifications

Structure-Function Relationships of Deoxysugar Biosynthetic Enzymes

The creation of 6-deoxysugars from common nucleotide-activated sugars like dTDP-D-glucose is a multi-step enzymatic cascade. The biosynthesis of dTDP-L-rhamnose (6-deoxy-L-mannose) serves as the best-characterized model for these pathways. The conversion of dTDP-D-glucose to its 6-deoxy form is initiated by the enzyme dTDP-D-glucose 4,6-dehydratase (also known as RmlB), a critical enzyme in all deoxysugar biosynthesis pathways. nih.gov

Structural studies of RmlB from various bacterial sources, including Salmonella enterica, reveal that it functions as a homodimer. nih.gov Each monomer is composed of two distinct domains: a larger N-terminal domain that binds the NAD+ cofactor via a characteristic Rossmann fold, and a smaller C-terminal domain responsible for binding the dTDP-glucose substrate. nih.govproteopedia.org The catalytic mechanism proceeds through a three-step process of oxidation, dehydration, and reduction, all while the substrate remains bound in the active site. uniprot.org A highly conserved Tyr-XXX-Lys catalytic motif within the active site is crucial for this activity. nih.gov The understanding of these structural and mechanistic details provides a foundation for rationally engineering these enzymes for novel functions.

The key enzymes involved in the canonical dTDP-L-rhamnose pathway, which provides a blueprint for the synthesis of other 6-deoxysugars, are summarized below.

| Enzyme | Gene | Function |

| Glucose-1-phosphate thymidylyltransferase | RmlA | Catalyzes the formation of dTDP-D-glucose from glucose-1-phosphate and dTTP. researchgate.net |

| dTDP-D-glucose 4,6-dehydratase | RmlB | Catalyzes the irreversible conversion of dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose, creating the 6-deoxy moiety. proteopedia.org |

| dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase | RmlC | Epimerizes the configuration at C3 and C5 of the intermediate sugar. researchgate.net |

| dTDP-4-keto-L-rhamnose reductase | RmlD | Reduces the keto group at C4 to a hydroxyl group, yielding the final product, dTDP-L-rhamnose. researchgate.net |

Directed Evolution and Rational Design of Enzymes for Novel Deoxysugar Production

To overcome the limitations of naturally occurring enzymes and to produce novel deoxysugars or attach them to new molecules, scientists employ two primary protein engineering strategies: rational design and directed evolution. frontiersin.org

Rational Design relies on detailed knowledge of an enzyme's structure and catalytic mechanism. frontiersin.org By identifying key amino acid residues in the active site, researchers can make specific mutations to alter properties like substrate specificity or reaction efficiency. researchgate.net For instance, modifying the steric hindrance within an enzyme's binding pocket can improve its enantioselectivity or accommodate new substrates. frontiersin.org This data-driven approach can simplify the engineering process, requiring the screening of only a small number of targeted mutants.

Directed Evolution , in contrast, mimics the process of natural selection in a laboratory setting. This technique involves generating large libraries of enzyme variants through random mutagenesis and then using a high-throughput screening method to identify mutants with desired improvements, such as enhanced activity or expanded substrate promiscuity. nih.govresearchgate.net A powerful example is the engineering of OleD, a glycosyltransferase from Streptomyces antibioticus. Through directed evolution, researchers identified a triple mutant (P67T/S132F/A242V) that exhibited a 60-fold improvement in its specificity constant and could glycosylate a broader range of acceptor molecules, including flavonoids and aminocoumarins, which were not substrates for the wild-type enzyme. google.com

The following table details examples of engineered enzymes relevant to deoxysugar synthesis and modification.

| Original Enzyme | Engineering Strategy | Mutations | Outcome |

| OleD Glycosyltransferase | Directed Evolution | P67T, S132F, A242V | Expanded acceptor substrate specificity; enabled glycosylation of flavonoids and aminocoumarins. google.com |

| MiCGT (Plant Glycosyltransferase) | Directed Evolution / Alanine Scan | VFAH (quadruple mutant) | Strict 3-O glycosylation selectivity toward quercetin (B1663063) with a 120-fold activity enhancement. acs.orgresearchgate.net |

| RmlA (Nucleotidyltransferase) | Rational Design | Mutation at allosteric site | Elimination of feedback inhibition, allowing for the activation of non-canonical sugar-1-phosphate substrates. nih.gov |

Metabolic Engineering of Microbial Systems for Enhanced 6-Deoxy-L-glucopyranose Yields

Microbial hosts like Escherichia coli are frequently engineered to serve as cellular factories for the production of valuable compounds, including the nucleotide-activated precursors of 6-deoxysugars. lbl.gov Several metabolic engineering strategies have been successfully applied to increase the yield of these precursors, such as dTDP-L-rhamnose. nih.gov

A primary strategy is the overexpression of the genes in the biosynthetic pathway. For example, cloning and expressing the four genes responsible for dTDP-L-rhamnose synthesis (rmlABCD) from organisms like Saccharothrix syringae into E. coli has been shown to successfully produce the target enzymes. researchgate.netfrontiersin.org

Another critical approach is to increase the intracellular pools of essential precursors. The synthesis of dTDP-L-rhamnose, for instance, requires glucose-1-phosphate and dTMP. nih.gov Engineering the host's central metabolism to direct more carbon flux towards these building blocks is crucial for high yields. nih.gov This can involve overexpressing enzymes in upstream pathways or deleting genes of competing pathways that drain the precursor pool. nih.gov

Furthermore, researchers have developed efficient "one-pot" reaction systems that combine multiple purified enzymes in vitro. A six-enzyme system was constructed to synthesize dTDP-L-rhamnose from inexpensive starting materials (dTMP and glucose-1-phosphate), achieving a high conversion yield of approximately 82%. nih.gov

| Strategy | Genetic Modification / Method | Host / System | Effect on Deoxysugar Production |

| Pathway Overexpression | Heterologous expression of rmlABCD gene cluster. | E. coli | Enabled biosynthesis of dTDP-L-rhamnose. researchgate.net |

| Precursor Supply Enhancement | Overexpression of enzymes for UTP and UDP-D-Glc biosynthesis. | S. cerevisiae | Increased pools of nucleotide sugar precursors for glycosylation. nih.gov |

| Competing Pathway Deletion | Knockout of endogenous glucosidase genes (EXG1, SPR1). | S. cerevisiae | Prevented degradation of glycosylated products, increasing final titer. nih.gov |

| One-Pot Chemoenzymatic Synthesis | Combination of six purified enzymes (e.g., TMP kinase, RmlA, RmlB, RmlC, RmlD). | In vitro system | Achieved ~82% yield of dTDP-L-rhamnose from dTMP and glucose-1-phosphate. nih.gov |

Substrate Promiscuity and Enzyme promiscuity of Glycosyltransferases and Epimerases in Deoxysugar Synthesis

Enzyme promiscuity, the ability of an enzyme to act on a range of different substrates, is a highly valuable trait for biotechnological applications. nih.gov This property is particularly important in the context of deoxysugar synthesis, as it allows for the creation of diverse and novel sugar derivatives. chemistryworld.com

Glycosyltransferases (GTs) are often responsible for the final step in the biosynthesis of many natural products, transferring an activated sugar moiety to an acceptor molecule (aglycon). nih.gov While some GTs are highly specific, many exhibit significant substrate promiscuity. nih.gov The macrolide glycosyltransferase OleD, for example, can naturally transfer glucose to various macrolide antibiotics, including tylosin (B1662201) and erythromycin (B1671065), in addition to its native substrate oleandomycin. nih.gov This inherent flexibility makes such enzymes powerful tools for glycodiversification, where different sugars can be attached to a range of aglycons to create novel compounds. nih.gov Engineered variants of OleD have shown an even greater range, successfully catalyzing the formation of O-, S-, and N-glycosides. sci-hub.box

Epimerases are enzymes that alter the stereochemistry at a specific carbon center in a sugar molecule. Their promiscuity is key to generating a variety of deoxysugar isomers. For example, the D-tagatose 3-epimerase from Pseudomonas cichorii (PcDTE) is known for its broad substrate specificity, efficiently catalyzing the epimerization of not only its native substrate but also other sugars, including deoxysugars. researchgate.net This allows for the enzymatic synthesis of rare sugars that would be difficult to produce through other means.

| Enzyme | Enzyme Type | Natural Substrate(s) | Examples of Promiscuous Activity |

| OleD | Glycosyltransferase | Oleandomycin | Transfers glucose to other macrolides like erythromycin and tylosin. nih.gov |

| OleI | Glycosyltransferase | Oleandomycin (acceptor), UDP-Glc (donor) | Can utilize UDP-Galactose as an alternative sugar donor. nih.gov |

| Pseudomonas cichorii D-tagatose 3-epimerase (PcDTE) | Epimerase | D-tagatose, D-fructose | Recognizes and catalyzes the epimerization of various deoxy sugars. researchgate.net |

Applications of 6 Deoxy Beta L Glucopyranose As a Biochemical Probe and Research Tool

Development of Glycan Ligands for Studying Protein-Carbohydrate Interactions

The study of protein-carbohydrate interactions is fundamental to understanding numerous biological phenomena, from cell-cell recognition to host-pathogen interactions. 6-Deoxy-beta-L-glucopyranose and its derivatives are utilized in the development of specialized glycan ligands to probe these interactions. The absence of the 6-hydroxyl group can significantly influence binding affinities and specificities, offering a nuanced tool for mapping the binding sites of carbohydrate-binding proteins, also known as lectins.

Table 1: Research Findings on Deoxy Sugars in Protein-Carbohydrate Interactions

| Deoxy Sugar Derivative | Protein Target | Key Finding |

| 1-deoxy-D-galactose | Periplasmic receptor for monosaccharide active transport | The binding of this analog helped quantify the contribution of the 1-hydroxyl group to the binding affinity of D-galactose nih.gov. |

| 2-deoxy-D-galactose | Periplasmic receptor for monosaccharide active transport | Used to assess the energetic contribution of the 2-hydroxyl group in D-galactose binding nih.gov. |

| L-colitose (3,6-dideoxy-L-galactose) | Human serum antibodies | Glycoconjugates containing L-colitose were used to detect specific antibodies in human serum, highlighting the potential of rare deoxy sugars in immunological probes nih.govacs.org. |

Use in Investigating Microbial Cell Surface Glycan Assembly and Function

Bacterial cell surfaces are adorned with a complex array of glycans that are essential for their survival, virulence, and interaction with the environment. 6-Deoxyhexoses are common constituents of these microbial cell surface glycans, such as lipopolysaccharides (LPS) and capsular polysaccharides nih.govoup.com. The biosynthesis of these 6-deoxy sugars represents a potential target for novel antibacterial therapies nih.gov.

The incorporation of this compound or its analogs into microbial glycan biosynthetic pathways serves as a method to study the assembly and function of these complex structures. By introducing this modified sugar, researchers can disrupt or alter the final glycan structure, allowing for the investigation of the functional consequences. For example, metabolic labeling with azido-modified 6-deoxysugars has been used to visualize and study the dynamics of bacterial cell wall components wur.nl. Understanding the enzymes and pathways involved in the incorporation of 6-deoxy sugars is crucial for developing inhibitors of bacterial glycan biosynthesis nih.govoup.com.

Table 2: 6-Deoxyhexoses in Microbial Cell Surface Glycans

| 6-Deoxyhexose | Microbial Source | Location |

| L-Rhamnose | Pseudomonas aeruginosa, Helicobacter pylori | Lipopolysaccharide (LPS) |

| L-Fucose | Helicobacter pylori | Lipopolysaccharide (LPS) |

| 6-deoxy-D-talose | Actinobacillus actinomycetemcomitans | Lipopolysaccharide (LPS) oup.com |

Application in Elucidating Glycan-Mediated Biological Processes

Glycans play pivotal roles in a multitude of biological processes, including cell-to-cell communication and immune responses. The structural diversity of glycans, including the presence of deoxy sugars, contributes to the specificity of these interactions. While direct studies involving this compound in non-human models are not extensively documented, research on related deoxy sugars provides a framework for its potential applications.

For instance, studies using 2-deoxy-D-glucose have demonstrated the profound impact of altered glucose metabolism on immunological responses in mouse models of inflammation and dermatitis nih.govmdpi.comnih.gov. These findings suggest that deoxy sugars can modulate immune cell function and inflammatory pathways. By extension, this compound could be employed in non-human models to investigate how the absence of the C6 hydroxyl group on a key sugar affects specific glycan-mediated processes, potentially revealing novel regulatory mechanisms in cell signaling and immunity.

Design of Deoxy Sugar Analogs for Probing Glycosyltransferase Activity and Specificity

Glycosyltransferases are enzymes responsible for the synthesis of glycans by transferring a monosaccharide from an activated donor to an acceptor molecule. The specificity of these enzymes is crucial for the correct assembly of complex glycan structures nih.govoup.com. Deoxy sugar analogs, including derivatives of this compound, are valuable tools for probing the activity and specificity of glycosyltransferases.

By synthesizing nucleotide-activated forms of this compound, researchers can test whether a particular glycosyltransferase can recognize and transfer this modified sugar. Such experiments provide insights into the enzyme's active site architecture and its tolerance for substrate modifications at the C6 position. Furthermore, deoxy sugar analogs can act as inhibitors of glycosyltransferases. For example, 2-deoxy-2-fluoro-L-fucose can be metabolically converted into a poor substrate for fucosyltransferases, leading to the inhibition of fucosylation nih.govlevel.com.tw. This approach could be adapted using this compound analogs to target specific glycosyltransferases involved in pathological processes.

Table 3: Examples of Deoxy Sugar Analogs as Glycosyltransferase Probes

| Deoxy Sugar Analog | Target Enzyme Class | Application |

| 2-deoxy-2-fluoro-L-fucose | Fucosyltransferases | Acts as a precursor to an inhibitor of fucosylation nih.govlevel.com.tw. |

| Deoxygenated oligosaccharide acceptors | Various glycosyltransferases | Used to evaluate substrate specificity and develop specific inhibitors nih.govresearchgate.net. |

Utilization in Carbohydrate Metabolism Studies in Model Organisms

Understanding carbohydrate metabolism is central to biology, with model organisms such as Escherichia coli and Saccharomyces cerevisiae providing invaluable systems for these investigations. While the metabolism of 6-deoxy-L-glucose has not been as extensively studied as its D-isomer or other common sugars, research on related compounds offers a glimpse into its potential applications.

Studies on the metabolism of 6-deoxy-D-glucose in yeast have shown that it can be transported into the cells but is not a substrate for hexokinase, the first enzyme in glycolysis researchgate.net. This property makes it a useful tool for studying sugar transport mechanisms in isolation from downstream metabolic events. In E. coli, the metabolism of other 6-deoxyhexoses like L-fucose and L-rhamnose has been well-characterized, revealing specialized pathways that are distinct from glycolysis asm.orgnih.govbiorxiv.orgnih.govresearchgate.net. It is plausible that this compound could be utilized to probe the specificity of these pathways and to identify novel enzymes involved in the metabolism of rare sugars in various model organisms.

Q & A

Q. What are the standard laboratory synthesis methods for 6-Deoxy-beta-L-glucopyranose?

Synthesis typically involves regioselective deoxygenation of glucose derivatives. A common approach includes protecting hydroxyl groups (e.g., acetylation or benzylation) followed by selective deprotection and reduction. For example, chlorination at the C6 position using reagents like thionyl chloride (SOCl₂) or triphenylphosphine with iodine (Mitsunobu conditions) is employed, followed by deprotection . Purification often requires column chromatography or crystallization. Challenges include minimizing side reactions (e.g., over-oxidation) and optimizing yields (~40–60% in reported protocols).

Q. How is this compound structurally characterized?

Characterization relies on:

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm the absence of the C6 hydroxyl (δ ~3.5–4.0 ppm for C6-H) and beta-configuration (J1,2 ~7–8 Hz).

- Mass spectrometry : ESI-MS or MALDI-TOF for molecular ion confirmation (e.g., [M+Na]<sup>+</sup> at m/z 203).

- X-ray crystallography : Resolves ring puckering (e.g., <sup>4</sup>C1 chair conformation) .

Q. What are the natural sources of this compound?

It occurs as a component of glycosides in plants (e.g., Isoverbascoside in Verbascum species) . Isolation involves methanol extraction, followed by HPLC or size-exclusion chromatography. TLC with anisaldehyde staining helps track deoxy sugars.

Advanced Research Questions

Q. How can ring puckering in this compound be quantitatively analyzed?

Use Cremer-Pople parameters to define puckering amplitude (q) and phase angle (φ). For the pyranose ring, calculate out-of-plane displacements (zj) relative to the mean plane. Computational tools (e.g., Gaussian or Mercury) derive these coordinates from X-ray or DFT-optimized structures . Beta-L-conformation typically exhibits a <sup>4</sup>C1 chair with q₂ ~0.5 Å and φ₂ ~0°–30° deviations.

Q. What strategies address contradictions in reported biological activities of this compound derivatives?

Discrepancies (e.g., cytotoxicity vs. inertness) may arise from impurities or stereochemical variations. Solutions include:

Q. How can synthetic routes be optimized for scalable production of this compound?

Key improvements:

- Catalytic methods : Replace stoichiometric reagents (e.g., NaBH4) with catalytic hydrogenation.

- Flow chemistry : Enhance yield via continuous deprotection steps.

- Green solvents : Use ionic liquids or ethanol-water mixtures to reduce toxicity .

Q. What experimental designs resolve stereochemical contradictions between NMR and X-ray data?

If NMR suggests beta-L-configuration but X-ray shows alpha-anomer:

- Verify sample purity (HPLC).

- Re-examine NOESY correlations (e.g., H1-H3 proximity in beta-L vs. H1-H2 in alpha-L).

- Perform time-resolved crystallography to rule out polymorphic transitions .

Methodological Considerations

Q. How to analyze glycosidic linkage stability in this compound-containing oligosaccharides?

Use acid hydrolysis (0.1M HCl, 80°C) and monitor degradation via HPAEC-PAD. Compare with enzymatic cleavage (e.g., β-glucosidase). Stability correlates with reduced C6 hydroxyl participation in hydrogen bonding .

Q. What computational models predict the reactivity of this compound in glycosylation reactions?

Density Functional Theory (DFT) calculates transition states for glycosidic bond formation. Key parameters include:

- Activation energy : Lower for beta-L due to axial C1-OH.

- Solvent effects : Simulate acetonitrile vs. DMF to optimize donor-acceptor interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.